

Spectroscopic and Synthetic Profile of Benzyl 5-Bromoamyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzyl 5-Bromoamyl Ether**

Cat. No.: **B116713**

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) and a detailed synthetic protocol for **Benzyl 5-bromoamyl ether**. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Properties

IUPAC Name: 1-(benzyloxy)-5-bromopentane Molecular Formula: C₁₂H₁₇BrO
Molecular Weight: 257.17 g/mol [1] CAS Number: 1014-93-3[1]

Spectroscopic Data

A complete experimental spectroscopic analysis of **Benzyl 5-bromoamyl ether** is crucial for its unambiguous identification and characterization. While a full experimental dataset is not publicly available, the following sections provide predicted data based on the known spectroscopic behavior of similar compounds and general principles of spectroscopy, supplemented with available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.25-7.40	m	5H	Ar-H
4.50	s	2H	-O-CH ₂ -Ph
3.45	t, J = 6.8 Hz	2H	-CH ₂ -Br
3.40	t, J = 6.4 Hz	2H	-O-CH ₂ -
1.90	p, J = 6.8 Hz	2H	-CH ₂ -CH ₂ -CH ₂ Br
1.65	p, J = 6.6 Hz	2H	-OCH ₂ -CH ₂ -CH ₂ -
1.50	p, J = 6.7 Hz	2H	-CH ₂ -CH ₂ -CH ₂ -

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
138.5	Ar-C (quaternary)
128.4	Ar-CH
127.7	Ar-CH
127.5	Ar-CH
72.9	-O-CH ₂ -Ph
70.0	-O-CH ₂ -
33.7	-CH ₂ -Br
32.5	-CH ₂ -CH ₂ -CH ₂ Br
29.5	-OCH ₂ -CH ₂ -CH ₂ -
25.2	-CH ₂ -CH ₂ -CH ₂ -

Infrared (IR) Spectroscopy

An FTIR spectrum has been recorded on a Bruker IFS 85 instrument.[\[1\]](#) While the full spectrum is not available, the expected characteristic absorption bands are listed below.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3080-3030	Medium	C-H stretch (aromatic)
2940-2860	Strong	C-H stretch (aliphatic)
1495, 1455	Medium	C=C stretch (aromatic ring)
1100	Strong	C-O-C stretch (ether)
695, 735	Strong	C-H bend (out-of-plane, monosubstituted benzene)
650-550	Medium	C-Br stretch

Mass Spectrometry (MS)

Predicted mass spectrometry data for various adducts of **Benzyl 5-bromoamyl ether** is available. The monoisotopic mass is 256.0463 Da.[\[1\]](#)

Predicted Mass Spectrometry Data

Adduct	m/z
[M+H] ⁺	257.05358
[M+Na] ⁺	279.03552
[M-H] ⁻	255.03902
[M+NH ₄] ⁺	274.08012
[M+K] ⁺	295.00946

The fragmentation of **Benzyl 5-bromoamyl ether** in mass spectrometry is expected to proceed through characteristic pathways for ethers and alkyl halides. Key fragmentation would involve

the cleavage of the C-O and C-Br bonds, as well as fragmentation of the amyl chain. The most prominent peak is often the tropylid cation at m/z 91, formed by rearrangement of the benzyl cation.

Experimental Protocols

Synthesis of Benzyl 5-Bromoamyl Ether via Williamson Ether Synthesis

This protocol is adapted from the general Williamson ether synthesis, a reliable method for preparing unsymmetrical ethers.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Reaction Scheme:

Materials:

- Benzyl alcohol
- 1,5-Dibromopentane
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.0 eq.) dropwise at 0 °C.

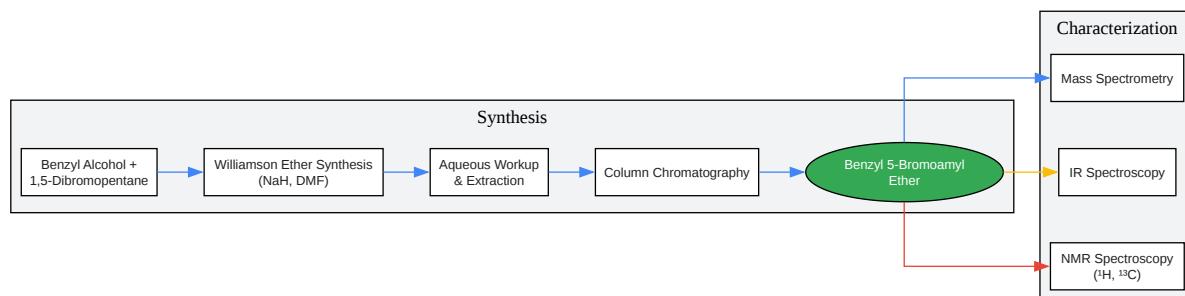
- Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
- Add 1,5-dibromopentane (1.5 eq.) to the reaction mixture.
- Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
- Extract the mixture with diethyl ether (3 x 50 mL).
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure **Benzyl 5-bromoamyl ether**.

Spectroscopic Characterization Methods

NMR Spectroscopy:

¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:


The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample would be placed between two sodium chloride or potassium bromide plates.

Mass Spectrometry:

Mass spectra would be acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **Benzyl 5-bromoamyl ether**.

[Click to download full resolution via product page](#)

Synthesis and characterization workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyl 5-Bromoamyl Ether | C₁₂H₁₇BrO | CID 14221121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]
- 4. byjus.com [byjus.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Benzyl 5-Bromoamyl Ether: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b116713#spectroscopic-data-nmr-ir-ms-of-benzyl-5-bromoamyl-ether\]](https://www.benchchem.com/product/b116713#spectroscopic-data-nmr-ir-ms-of-benzyl-5-bromoamyl-ether)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com